molecular formula C5H13Cl2N5O B8018140 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate

1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate

Cat. No.: B8018140
M. Wt: 230.09 g/mol
InChI Key: CHQCCAKTMXMIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring and a guanidine group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate typically involves the reaction of 1-methyl-1H-imidazole with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.

    Solvent: Aqueous or alcoholic solvents are commonly used to dissolve the reactants and facilitate the reaction.

    Catalysts: Acidic catalysts, such as hydrochloric acid, are employed to promote the formation of the guanidine group.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often used to enhance efficiency and yield. The purification process typically includes crystallization and recrystallization steps to obtain the pure dihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring and guanidine group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

    1-(1H-Imidazol-2-yl)guanidine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and biological activity.

    2-(1H-Imidazol-1-yl)ethanamine: Contains an ethylamine group instead of a guanidine group, leading to different chemical and biological properties.

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)guanidine dihydrochloride hydrate is unique due to its specific structure, which combines the properties of both the imidazole and guanidine groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)guanidine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.2ClH.H2O/c1-10-3-2-8-5(10)9-4(6)7;;;/h2-3H,1H3,(H4,6,7,8,9);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQCCAKTMXMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N=C(N)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.